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Compound of Interest

Compound Name: 8-Iodooctan-1-amine

Cat. No.: B15620766 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 8-
Iodooctan-1-amine, a bifunctional molecule of interest in synthetic chemistry and drug

development. Due to the absence of publicly available experimental spectra for this specific

compound, this document presents predicted data based on established principles of nuclear

magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry

(MS). Detailed, generalized experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic characteristics of 8-Iodooctan-1-
amine. These predictions are derived from the analysis of its constituent functional groups: a

primary amine and a primary iodoalkane.

Table 1: Predicted ¹H NMR Spectroscopic Data for 8-
Iodooctan-1-amine
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 3.19 Triplet 2H
I-CH₂-(CH₂)₆-CH₂-

NH₂

~ 2.68 Triplet 2H I-(CH₂)₇-CH₂-NH₂

~ 1.82 Quintet 2H
I-CH₂-CH₂-(CH₂)₅-

CH₂-NH₂

~ 1.55 Quintet 2H
I-(CH₂)₆-CH₂-CH₂-

NH₂

~ 1.2-1.4 Multiplet 8H
I-(CH₂)₂-(CH₂)₄-

(CH₂)₂-NH₂

~ 1.15 Broad Singlet 2H I-(CH₂)₈-NH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data for 8-
Iodooctan-1-amine
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm) Assignment

~ 42.5 I-(CH₂)₇-CH₂-NH₂

~ 33.8 I-CH₂-CH₂-(CH₂)₆-NH₂

~ 33.5 I-(CH₂)₆-CH₂-CH₂-NH₂

~ 30.5 I-CH₂-(CH₂)₇-NH₂

~ 28.5 I-(CH₂)₂-CH₂-(CH₂)₅-NH₂

~ 28.2 I-(CH₂)₃-CH₂-(CH₂)₄-NH₂

~ 26.5 I-(CH₂)₄-CH₂-(CH₂)₃-NH₂

~ 7.2 I-(CH₂)₅-CH₂-(CH₂)₂-NH₂
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Table 3: Predicted IR Spectroscopic Data for 8-
Iodooctan-1-amine

Wavenumber (cm⁻¹) Intensity Assignment

3300-3500 Medium, Broad
N-H stretch (primary amine,

two bands)[1][2][3]

2850-2960 Strong C-H stretch (aliphatic)

1590-1650 Medium N-H bend (scissoring)[1]

1450-1470 Medium C-H bend (scissoring)

1020-1250 Medium to Strong
C-N stretch (aliphatic amine)[1]

[2]

665-910 Broad N-H wag[1]

~ 500-600 Strong C-I stretch

Table 4: Predicted Mass Spectrometry Data for 8-
Iodooctan-1-amine
Ionization Method: Electron Ionization (EI)

m/z Predicted Fragment

269 [M]⁺ (Molecular Ion)

142 [M - I]⁺

127 [I]⁺

30 [CH₂NH₂]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a

compound such as 8-Iodooctan-1-amine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 8-Iodooctan-1-amine in 0.5-0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees,

acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

Process the data with an exponential window function and Fourier transform.

Phase and baseline correct the spectrum.

Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, acquisition

time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Process the data with an exponential window function and Fourier transform.

Phase and baseline correct the spectrum.

Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: Place a drop of neat 8-Iodooctan-1-amine liquid between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the prepared sample in the spectrometer's sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 8-Iodooctan-1-amine in a volatile organic

solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or

through a gas chromatograph (GC-MS).

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI)

source.

Data Acquisition:

Set the ionization energy to a standard 70 eV.

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g.,

m/z 10-300).

The resulting mass spectrum will show the molecular ion and various fragment ions.

Visualizations
The following diagrams illustrate the logical workflow for the synthesis and subsequent

spectroscopic analysis of 8-Iodooctan-1-amine.
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Hypothetical Synthesis

8-Bromooctan-1-amine Finkelstein Reaction
(NaI, Acetone) 8-Iodooctan-1-amine Workup &

Purification

Click to download full resolution via product page

Caption: Hypothetical synthesis workflow for 8-Iodooctan-1-amine.

Spectroscopic Analysis

Purified 8-Iodooctan-1-amine

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Data Interpretation
&
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 8-Iodooctan-1-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 8-Iodooctan-1-amine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15620766#spectroscopic-data-for-8-iodooctan-1-
amine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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